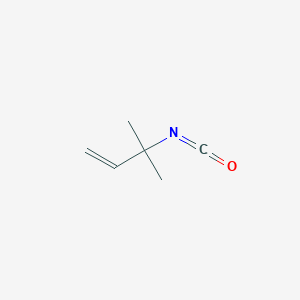
3-Isocyanato-3-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-3-methylbut-1-ene is an organic compound with the molecular formula C₆H₉NO. It is a derivative of isocyanates, which are known for their reactivity and versatility in various chemical reactions. This compound is characterized by the presence of an isocyanate group (-NCO) attached to a 3-methylbut-1-ene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-3-methylbut-1-ene typically involves the reaction of 3-methylbut-1-ene with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes elimination to yield the desired isocyanate compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk associated with handling toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-3-methylbut-1-ene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols: React with this compound under mild conditions to form urethanes.
Amines: React with the compound to form ureas, often requiring a catalyst to enhance the reaction rate.
Water: Reacts with the isocyanate group to form carbamic acid, which can further decompose to release carbon dioxide and amines.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
3-Isocyanato-3-methylbut-1-ene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polyurethanes, which are essential materials in the manufacture of foams, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 3-Isocyanato-3-methylbut-1-ene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The molecular targets of this compound include hydroxyl and amino groups present in various substrates. The pathways involved in its reactions are typically nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Isocyanato-3-methylbut-1-yne: Similar in structure but contains a triple bond instead of a double bond.
3-Methylbut-1-ene: Lacks the isocyanate group, making it less reactive.
3-Methylbut-2-ene: An isomer with a different position of the double bond.
Uniqueness
3-Isocyanato-3-methylbut-1-ene is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in the synthesis of a wide range of products, from pharmaceuticals to industrial materials.
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-isocyanato-3-methylbut-1-ene |
InChI |
InChI=1S/C6H9NO/c1-4-6(2,3)7-5-8/h4H,1H2,2-3H3 |
InChI Key |
JZZKQPVRJZXDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


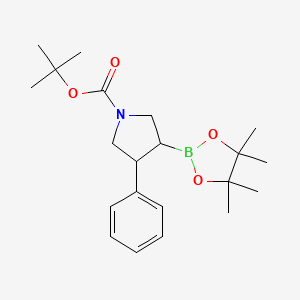
![1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13510342.png)
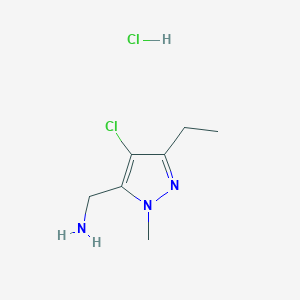

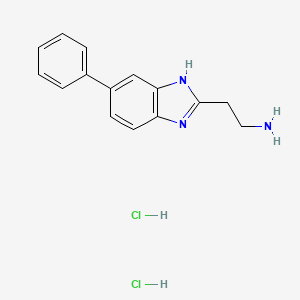
![3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate](/img/structure/B13510372.png)

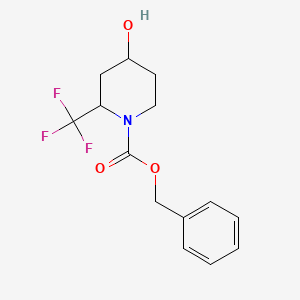
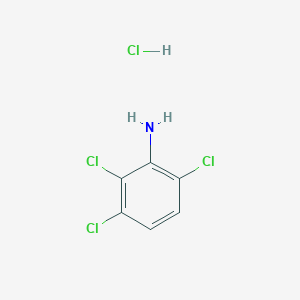
![1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13510386.png)
![7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2h,3h-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13510388.png)
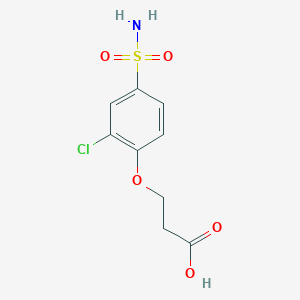
![Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13510396.png)

